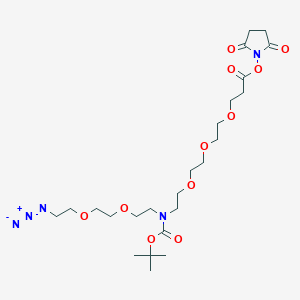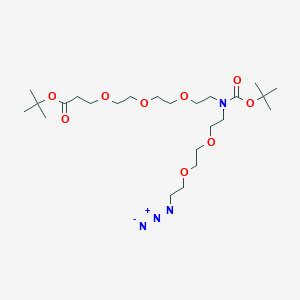![molecular formula C16H14N4O2S B609493 N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide CAS No. 1316652-41-1](/img/structure/B609493.png)
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide
Overview
Description
NCC-149 is a selective inhibitor of histone deacetylase 8 (HDAC8). Histone deacetylases are enzymes involved in the removal of acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. HDAC8, a member of the class I histone deacetylases, has been implicated in various diseases, including cancer, neurological disorders, and fibrotic diseases .
Scientific Research Applications
NCC-149 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: NCC-149 has shown efficacy in inhibiting the growth of T-cell lymphoma and leukemia cells.
Neurological Disorders: The compound has been studied for its potential in treating neurological conditions by modulating the expression of neuronal markers.
Fibrotic Diseases: NCC-149 has been investigated for its role in reducing fibrosis by inhibiting HDAC8 activity.
Epigenetic Studies: The compound is used as a tool to study the role of HDAC8 in epigenetic regulation and gene expression.
Mechanism of Action
Mode of Action
NCC-149 interacts with HDAC8, inhibiting its function . It is suggested that selective inhibitors like ncc-149 target specific structural features of the hdac8 active site .
Biochemical Pathways
HDAC8 is involved in various biochemical pathways, including those related to gene expression and protein function . By inhibiting HDAC8, NCC-149 can affect these pathways and their downstream effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
In vitro studies have shown that cells treated with an HDAC8-selective inhibitor like NCC-149 showed smaller embryoid bodies (EBs) than non-treated cells, as well as reduced expression levels of the neuronal marker, NeuN . This suggests that NCC-149 may have a role in regulating neural differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air quality, housing conditions, and social environment can impact health outcomes and overall wellbeing . .
Biochemical Analysis
Biochemical Properties
N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide plays a crucial role in biochemical reactions by selectively inhibiting HDAC8. HDAC8 is an enzyme involved in the removal of acetyl groups from histone proteins, which affects chromatin structure and gene expression. By inhibiting HDAC8, NCC-149 can modulate gene expression and influence various cellular processes. The compound interacts with HDAC8 by binding to its active site, thereby preventing the deacetylation of histone proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In P19 cells, NCC-149 reduces the expression levels of the neuronal marker NeuN and decreases cell proliferation . Additionally, the compound induces cell cycle arrest at the G2/M phase and reduces the size of embryoid bodies in a dose-dependent manner . These effects suggest that NCC-149 can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of HDAC8. By binding to the active site of HDAC8, NCC-149 prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression . This inhibition results in the downregulation of specific genes, such as cyclin A2 and cyclin B1, which are involved in cell cycle regulation . Additionally, the compound’s selective inhibition of HDAC8 over other HDAC isoforms contributes to its specificity and reduced side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that NCC-149 can maintain its inhibitory effects on HDAC8 for extended periods, leading to sustained changes in gene expression and cellular processes . The compound’s stability in different solvents and storage conditions can affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, NCC-149 has been shown to effectively inhibit HDAC8 and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with HDAC8, an enzyme that plays a key role in the deacetylation of histone proteins . By inhibiting HDAC8, NCC-149 can influence metabolic flux and metabolite levels, leading to changes in cellular processes and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of HDAC8 suggests that it may be preferentially localized to regions with high HDAC8 activity . Additionally, the compound’s solubility and stability in different solvents can affect its distribution and accumulation within cells .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on HDAC8 . The compound’s ability to target the nucleus is likely due to its interactions with nuclear transport proteins and its affinity for HDAC8. This subcellular localization is crucial for its role in modulating gene expression and chromatin structure .
Preparation Methods
The synthesis of NCC-149 involves a multi-step process. The compound is typically synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne to form a triazole ring. The specific synthetic route and reaction conditions for NCC-149 are as follows :
Step 1: Preparation of the azide precursor.
Step 2: Preparation of the alkyne precursor.
Step 3: Click reaction between the azide and alkyne precursors to form the triazole ring.
Step 4: Functionalization of the triazole ring to obtain NCC-149.
Chemical Reactions Analysis
NCC-149 undergoes various chemical reactions, primarily involving its interaction with HDAC8. The compound acts as an inhibitor by binding to the active site of HDAC8, preventing the deacetylation of histone proteins . The major reactions and conditions are as follows:
Inhibition of HDAC8: NCC-149 binds to the zinc ion in the active site of HDAC8, blocking its enzymatic activity.
Cell Cycle Arrest: NCC-149 induces cell cycle arrest at the G2/M phase, leading to decreased expression of cyclin A2 and cyclin B1 genes.
Comparison with Similar Compounds
NCC-149 is unique among HDAC8 inhibitors due to its high selectivity and potency. Similar compounds include PCI-34051, which also targets HDAC8 but with different selectivity profiles . The uniqueness of NCC-149 lies in its ability to selectively inhibit HDAC8 without affecting other histone deacetylase isoforms, making it a valuable tool for studying HDAC8-specific functions and therapeutic applications .
Similar Compounds
PCI-34051: Another selective HDAC8 inhibitor with a different selectivity profile.
HDAC8 Inhibitors: Various other compounds targeting HDAC8 with varying degrees of selectivity and potency.
Properties
IUPAC Name |
N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPIZJGSLWDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693446 | |
| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316652-41-1 | |
| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?
A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that NCC-149 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with NCC-149 in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of NCC-149 in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.
Q2: How was NCC-149 discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?
A2: NCC-149, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of NCC-149 derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent NCC-149 molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.
Q3: What is the significance of developing selective HDAC8 inhibitors like NCC-149?
A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While NCC-149 demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes NCC-149 a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















